tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is a chemical compound with the molecular formula C15H21NO3. It is often used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate, also known as 3-(Boc-amino)-1-phenyl-2-butanone, is a compound that has been found to interact with voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play crucial roles in the transmission of electrical signals in neurons and the regulation of neuronal growth cone collapse, respectively .
Mode of Action
The compound’s interaction with its targets involves the enhancement of slow inactivation of voltage-gated sodium channels . This results in a decrease in the frequency of action potentials, thereby reducing neuronal excitability .
Biochemical Pathways
The action of this compound affects the sodium ion transport pathway and the CRMP2-related signaling pathway . The downstream effects of these pathways include changes in neuronal excitability and growth cone dynamics, which can influence various neurological processes .
Pharmacokinetics
The compound’s polar structure, which includes an amino group and an ester group, suggests that it may be soluble in polar solvents This could potentially impact its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action include reduced neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . Additionally, the compound’s regulation of CRMP2 may influence neuronal growth cone dynamics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility could be affected by the pH and temperature of its environment . Moreover, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate include:
- ®-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- (S)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
Uniqueness
This compound is unique due to its specific tert-butyl and phenyl groups, which confer distinct chemical properties. These groups influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOTXZXQIDCGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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